Product packaging for Cadmium--samarium (2/1)(Cat. No.:CAS No. 52296-67-0)

Cadmium--samarium (2/1)

Cat. No.: B14653225
CAS No.: 52296-67-0
M. Wt: 375.2 g/mol
InChI Key: OTLDSRAIYYORJT-UHFFFAOYSA-N
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Description

Overview of Rare-Earth Cadmium Intermetallic Compounds

Intermetallic compounds are solid-state materials formed between two or more metallic elements, exhibiting ordered atomic structures and distinct properties that differ from their constituent metals. mdpi.commdpi.com Within this class, rare-earth cadmium (RE-Cd) intermetallics represent a significant family of binary compounds that have been the subject of extensive research in chemistry and physics. These compounds are formed due to the thermodynamic stability of specific crystal structures. idu.ac.id

The study of RE-Cd compounds is crucial for understanding magnetic phenomena at the atomic level. The rare-earth elements, with their partially filled 4f electron shells, are responsible for the diverse magnetic behaviors observed in these materials. The interaction between the localized 4f moments of the rare-earth ions is often mediated by the conduction electrons, a mechanism described by the Ruderman-Kittel-Kasuya-Yosida (RKKY) theory. aip.org However, studies on equiatomic RCd compounds, many of which crystallize in the cubic CsCl structure, suggest that other coupling mechanisms may also be at play, sometimes even predominating over the RKKY interaction. aip.orgaps.org

RE-Cd systems exhibit a variety of stoichiometric compositions, such as RECd, RECd2, RECd3, RECd6, RE11Cd45, and RE13Cd58, each with its unique crystal structure and physical properties. tajhizkala.irresearchgate.net The synthesis of these compounds often involves high-temperature methods, such as melting the constituent elements in sealed tantalum or molybdenum containers, due to the high vapor pressure of cadmium. aps.orgresearchgate.net Research on these materials contributes to a fundamental understanding of structure-property relationships in intermetallic chemistry. researchgate.net

Significance of SmCd2 within the Lanthanide-Cadmium Binary Systems

The binary system of samarium (Sm) and cadmium (Cd) is characterized by the formation of several stable intermetallic compounds. asminternational.org The specific phases identified in this system highlight the complex chemical interactions between the lanthanide element and cadmium. SmCd2 is one of several known compounds within this binary alloy system.

The established intermetallic phases in the samarium-cadmium system are listed below.

CompoundPearson SymbolSpace GroupPrototype
SmCdcP2Pm3mCsCl
SmCd2hP3P6/mmm or P3m1AlB2
Sm11Cd45cF448F43m-
Sm13Cd58hP142P63/mmc-
SmCd6cI168Im3mYCd6
SmCd11cP36Pm3m-
tajhizkala.irtajhizkala.irnist.gov

SmCd2, with its 1:2 stoichiometric ratio, represents a key phase in this system. Its structure and properties are integral to constructing a complete phase diagram and understanding the thermodynamic and electronic interplay between samarium and cadmium. asminternational.orgasminternational.org

Contextualization of SmCd2 Research in Condensed Matter Science

The study of SmCd2 is situated within the broader context of condensed matter science, where researchers investigate the electronic and magnetic properties of materials. Samarium-containing compounds are of particular interest due to the unique characteristics of the samarium ion. esrf.fr Samarium can exist in two stable valence states, the nonmagnetic Sm²⁺ and the magnetic Sm³⁺. This potential for valence fluctuation can lead to unusual electronic properties in its compounds. esrf.fr

Furthermore, the Sm³⁺ ion has low-energy excited electronic multiplets close to its ground state. This can result in a ground state that is not a pure angular momentum state, leading to complex magnetic behavior that deviates from that of other rare-earth ions. esrf.fr While some equiatomic RCd compounds are ferromagnetic, the magnetic properties of SmCd have been a subject of conflicting reports, with some studies indicating ferromagnetism and others suggesting diamagnetism at low temperatures. aip.orgaps.org This complexity underscores the importance of detailed investigations into specific compounds like SmCd2.

Research on SmCd2 contributes to the fundamental understanding of magnetism, crystal structure, and electronic behavior in intermetallic systems. The crystallographic data for SmCd2, for instance, has been determined through various studies, providing a basis for theoretical calculations and further experimental work.

PropertyValueSource
Crystal SystemHexagonal nist.gov
- idu.ac.idtajhizkala.ir
Space GroupP6/mmm (No. 191) nist.gov
P3m1 tajhizkala.ir
Lattice Parameters (a, c)5.019 Å, 3.41 Å nist.gov
4.979 Å, 3.458 Å idu.ac.id
Density8.38 g/cm³ nist.gov
9.300 g/ml iaea.org
Formation Energy-0.365 eV/atom nist.gov
idu.ac.idtajhizkala.irnist.goviaea.org

The precise characterization of SmCd2's structural and physical properties, including its magnetic behavior and thermodynamic stability, is essential for developing a comprehensive picture of rare-earth intermetallics and for the potential design of new materials with tailored functionalities. dtic.mil

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cd2Sm B14653225 Cadmium--samarium (2/1) CAS No. 52296-67-0

Properties

CAS No.

52296-67-0

Molecular Formula

Cd2Sm

Molecular Weight

375.2 g/mol

IUPAC Name

cadmium;samarium

InChI

InChI=1S/2Cd.Sm

InChI Key

OTLDSRAIYYORJT-UHFFFAOYSA-N

Canonical SMILES

[Cd].[Cd].[Sm]

Origin of Product

United States

Electronic Structure and Associated Phenomena in Smcd2

Electronic Band Structure Calculations and Fermi Surface Properties

Electronic band structure calculations are fundamental to understanding the behavior of electrons in a crystalline solid. These calculations determine the allowed energy levels for electrons as a function of their momentum within the crystal lattice, revealing whether a material is a metal, semiconductor, or insulator. For metallic systems like SmCd2, the Fermi surface, which is the surface of constant energy in momentum space that separates occupied from unoccupied electron states at absolute zero temperature, is of paramount importance as it governs the material's transport properties.

Theoretical investigations of the electronic band structure of rare-earth compounds are typically performed using density functional theory (DFT). Due to the strongly correlated nature of the 4f electrons in samarium, standard DFT calculations may not be sufficient. Therefore, more advanced methods such as DFT+U (DFT with a Hubbard U correction) or dynamical mean-field theory (DMFT) are often employed to better account for electron correlation effects.

The Fermi surface of SmCd2 is anticipated to be complex and multi-sheeted, a common feature in intermetallic compounds. Its topology would be a critical factor in determining the material's electrical resistivity and magnetic ordering.

Table 1: Representative Calculated Electronic Structure Parameters for a Hypothetical Sm-based Intermetallic.

ParameterValueUnit
Lattice Constant (a)5.5Å
Bulk Modulus75GPa
Density of States at Fermi Level2.1states/eV/formula unit

Note: The data in this table is hypothetical and serves to illustrate typical values for samarium-based intermetallics. Specific experimental or theoretical data for SmCd2 is not currently available.

Investigation of Electron Correlation Effects in Samarium Intermetallics

Electron correlation refers to the interaction between electrons in a material that goes beyond the average electrostatic repulsion considered in mean-field theories. In samarium intermetallics, the 4f electrons are highly localized and experience strong on-site Coulomb repulsion, making electron correlation effects particularly significant. These correlations can lead to a variety of interesting phenomena, including heavy fermion behavior, valence fluctuations, and complex magnetic ordering.

The Hubbard U parameter in DFT+U calculations is a measure of the on-site Coulomb repulsion. For samarium compounds, the value of U is typically in the range of 5-8 eV. The inclusion of this parameter is crucial for correctly describing the localization of the 4f electrons and the electronic band gap in insulating Sm compounds, or the quasiparticle mass enhancement in metallic ones.

In the absence of specific studies on SmCd2, the effects of electron correlation can be inferred from the broader class of samarium intermetallics. These effects are expected to manifest in the electronic density of states as a narrowing of the 4f bands and a shift in their energy position relative to the Fermi level. This can significantly influence the hybridization between the 4f electrons and the conduction electrons, which in turn affects the magnetic and transport properties of the material.

Resonances and Hybridization in the Electronic Density of States

The electronic density of states (DOS) describes the number of available electronic states at each energy level. In SmCd2, the DOS is expected to be characterized by sharp, narrow peaks originating from the localized Sm 4f orbitals, superimposed on a broader background from the more itinerant Sm 5d, 6s, and Cd 5s, 5p states.

Hybridization, or the mixing of atomic orbitals, plays a crucial role in determining the electronic structure of intermetallic compounds. In SmCd2, the hybridization between the localized Sm 4f electrons and the delocalized conduction electrons (c-f hybridization) is of particular interest. This interaction can lead to the formation of a hybridization gap at the Fermi level in some materials or contribute to the heavy effective mass of the charge carriers.

Resonances in the DOS can occur when the energy of the 4f states is close to the Fermi level. This can lead to enhanced scattering of conduction electrons and can be a precursor to various many-body phenomena. The degree of hybridization and the position of the 4f states relative to the Fermi level are key parameters that determine the physical properties of samarium compounds.

Experimental Probes of Electronic States

Experimental techniques are essential for validating and refining theoretical models of electronic structure. X-ray photoelectron spectroscopy and X-ray absorption spectroscopy are powerful probes of the occupied and unoccupied electronic states, respectively.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the kinetic energy of electrons ejected from a material upon irradiation with X-rays. The binding energy of these electrons can be determined, providing information about the elemental composition, chemical states, and electronic structure of the material.

An XPS spectrum of SmCd2 would be expected to show characteristic core-level peaks for both samarium and cadmium. The Sm 3d and 4d core-level spectra are particularly informative as they are sensitive to the valence state of the samarium ions. The presence of multiplet splitting in these spectra can provide insights into the 4f electron configuration and the local magnetic moment. The valence band spectrum would reveal the occupied density of states, showing contributions from the Sm 4f, 5d, and Cd 5s orbitals.

Table 2: Expected Core-Level Binding Energies in XPS for Sm and Cd.

ElementCore LevelApproximate Binding Energy (eV)
Sm3d5/21083
Sm3d3/21110
Cd3d5/2405
Cd3d3/2412

Note: These are approximate binding energies and can vary depending on the chemical environment.

X-ray Absorption Spectroscopy (XAS) is a technique that measures the absorption of X-rays as a function of energy. It provides information about the unoccupied electronic states and the local atomic and electronic structure. XAS is element-specific and can probe the local environment of a particular atomic species.

For SmCd2, XAS at the Sm L-edges (L2 and L3) would be particularly useful for determining the valence state of samarium. The position and shape of the absorption edge are sensitive to the 4f occupancy. For instance, Sm2+ and Sm3+ ions exhibit distinct features in their L-edge spectra. XAS at the Cd K-edge could provide information about the local coordination and bonding environment of the cadmium atoms.

By combining theoretical calculations with experimental techniques like XPS and XAS, a comprehensive understanding of the electronic structure of SmCd2 can be achieved. While direct experimental data for this specific compound is scarce, the principles and expectations outlined above, based on the known behavior of similar rare-earth intermetallics, provide a solid framework for future investigations.

Magnetic Properties of Smcd2

Types of Magnetic Ordering and Transitions

Magnetic ordering refers to the collective alignment of atomic magnetic moments in a material below a certain critical temperature. The transition from a disordered paramagnetic state to an ordered state is a fundamental characteristic of magnetic materials.

Above a critical temperature, known as the Curie temperature (TC) for ferromagnets or the Néel temperature (TN) for antiferromagnets, the thermal energy is sufficient to overcome the magnetic exchange interactions, leading to a random orientation of magnetic moments. This disordered state is known as paramagnetism. sapub.org As the material is cooled below this critical temperature, the exchange interactions dominate, and the magnetic moments spontaneously align into an ordered arrangement. aps.orgnih.gov This alignment can be parallel (ferromagnetic) or anti-parallel (antiferromagnetic).

In many samarium intermetallic compounds, transitions from a paramagnetic to an antiferromagnetic state are observed. For instance, the related compound SmSn₃ exhibits an antiferromagnetic ordering below a Néel temperature of 11 K. aps.org Such transitions are typically identified by anomalies in magnetic susceptibility and specific heat measurements. The transition itself is a structural phase transition that materializes through nucleation and growth, rather than a critical "second-order" transition. sapub.org

Metamagnetism is a phenomenon observed in some antiferromagnetic materials where the application of a sufficiently strong external magnetic field can induce a sudden transition to a state of high magnetization, similar to a ferromagnetic state. aps.org This transition is often abrupt and can exhibit hysteresis, meaning the magnetic state of the material depends on its history of applied fields. aps.org

This behavior occurs when the energy associated with the magnetic anisotropy, which holds the magnetic moments in their anti-parallel alignment, is stronger than the antiferromagnetic exchange energy but weaker than the Zeeman energy supplied by the external field. aps.org A critical condition for a first-order metamagnetic transition to occur and for hysteresis to be present is the existence of ferromagnetic intrasublattice exchange, in addition to the antiferromagnetic intersublattice exchange. aps.org While specific studies on metamagnetism in SmCd2 are not prevalent, the phenomenon has been studied in other crystalline systems, where single-crystal neutron diffraction and isothermal magnetization measurements are used to map the magnetic field-temperature (H-T) phase diagram. aps.org

Role of Crystal Field Effects on Samarium Magnetism

The magnetic properties of the Sm³⁺ ion in a crystalline solid like SmCd2 are profoundly influenced by the crystal electric field (CEF). This field is generated by the electrostatic charges of the surrounding cadmium ions, which creates a non-spherical electrical environment around the samarium ion.

The Sm³⁺ ion has a ⁶H₅/₂ ground state multiplet, but the energy separation to the first excited state (J = 7/2) is relatively small. ias.ac.in The crystal field can cause a significant "J-mixing," admixing the excited J = 7/2 and J = 9/2 levels into the J = 5/2 ground level. ias.ac.inosti.gov This mixing is a crucial factor that governs the magnetic behavior of samarium compounds. aps.org

Magnetic Anisotropy and Relaxation Mechanisms

Quantum Tunneling of Magnetization (QTM) is a purely quantum mechanical process where the magnetization of a system can tunnel through an energy barrier that would be insurmountable in classical physics. wikipedia.orgdtic.mil This phenomenon provides a pathway for the magnetic moment to reverse its direction without needing to overcome the anisotropy energy barrier via thermal activation. wikipedia.org QTM is a significant factor in the magnetic relaxation of single-molecule magnets and nanomagnets, especially at low temperatures. dtic.milrsc.org

The rate of QTM is highly sensitive to the symmetry of the magnetic site and the presence of transverse magnetic fields. wikipedia.org For systems with half-integer spins (Kramers ions) like Sm³⁺, the degeneracy of the ground states is protected by Kramers' theorem, which should, in principle, suppress zero-field QTM. wikipedia.org However, internal fields, such as those from hyperfine interactions or dipolar interactions with neighboring spins, can lift this degeneracy and open tunneling pathways. wikipedia.orgarxiv.org

Magnetic relaxation is the process by which a perturbed spin system returns to thermal equilibrium with its surroundings (the "lattice"). This occurs through spin-lattice interactions, mediated by phonons (quantized lattice vibrations). Two of the primary mechanisms are the direct and Raman processes.

Direct Process: In this mechanism, the relaxation of a spin from a higher to a lower energy state occurs with the emission of a single phonon that has an energy equal to the energy difference between the spin states. The rate of the direct process is proportional to temperature (T) at higher temperatures but becomes dependent on the applied magnetic field at very low temperatures. This process is typically dominant at very low temperatures. researchgate.netmdpi.com

Raman Process: This is an inelastic two-phonon scattering process where a phonon is absorbed by the spin system, and another phonon of different energy is emitted. The energy difference is transferred to or from the spin system. The Raman process is less efficient than the direct process but involves a much larger number of phonons. Its relaxation rate has a strong temperature dependence, typically proportional to T⁹ for Kramers ions, although values between T⁵ and T⁷ are often observed in real systems due to contributions from optical and acoustic phonons. mdpi.comnih.govrsc.org This mechanism generally dominates at intermediate temperatures, before thermally activated (Orbach) processes take over at higher temperatures. nih.govresearchgate.net

Table of Magnetic Properties and Parameters

Property/ParameterDescriptionTypical Influencing Factors
Ordering Temperature (TN, TC) Temperature below which a material transitions from a paramagnetic to a magnetically ordered (antiferromagnetic or ferromagnetic) state.Exchange interaction strength, crystal structure.
Metamagnetic Transition Field-induced transition from an antiferromagnetic to a high-magnetization state.Magnetic anisotropy, strength of antiferromagnetic vs. ferromagnetic exchange interactions.
Crystal Electric Field (CEF) Electrostatic field from neighboring ions that splits the energy levels of the central magnetic ion.Local symmetry of the ion site, nature of neighboring ions.
Magnetic Anisotropy The directional dependence of a material's magnetic properties, defining easy and hard axes of magnetization.Spin-orbit coupling, crystal field effects.
Quantum Tunneling of Magnetization (QTM) Quantum mechanical tunneling of the magnetization vector through an energy barrier.Transverse anisotropy, internal magnetic fields, spin state (integer/half-integer).
Direct Relaxation Process Spin-lattice relaxation involving a single phonon.Temperature, applied magnetic field, spin-phonon coupling strength.
Raman Relaxation Process Spin-lattice relaxation involving the inelastic scattering of phonons.Temperature, Debye temperature of the material, spin-phonon coupling.

Theoretical Modeling and Simulation of Magnetic Behavior

To gain a deeper understanding of the magnetic properties of Cadmium--samarium (2/1), particularly the magnetic anisotropy and the complex temperature dependence of its susceptibility, sophisticated theoretical modeling and simulation techniques are employed. These computational methods allow for a detailed investigation of the electronic structure and the influence of the crystal field environment on the Sm(III) ion.

Ab Initio Quantum Chemical Calculations (e.g., SA-CASSCF/SO-RASSI)

A powerful, state-of-the-art approach for modeling the electronic structure of lanthanide complexes is the State-Averaged Complete Active Space Self-Consistent Field (SA-CASSCF) method, combined with subsequent treatment of spin-orbit coupling using the Restricted Active Space State Interaction (SO-RASSI) method researchgate.netmolcas.org. This multi-step computational protocol provides a highly accurate description of the electronic states and magnetic properties.

SA-CASSCF (State-Averaged Complete Active Space Self-Consistent Field): The initial step is the SA-CASSCF calculation. This method addresses the multi-configurational nature of the 4f electrons in lanthanides, which is essential for a qualitatively correct description of their electronic structure faccts.de.

Active Space Selection: A crucial part of the calculation is defining the "active space," which typically consists of the 4f orbitals of the samarium ion and the electrons occupying them mdpi.com.

State Averaging: The calculation is "state-averaged," meaning the orbitals are optimized for an average of several low-lying electronic states (spin-free multiplets) simultaneously faccts.de. This provides a balanced basis for the subsequent spin-orbit coupling calculations.

Output: The SA-CASSCF calculation yields a set of spin-free eigenstates and their energies.

SO-RASSI (Restricted Active Space State Interaction with Spin-Orbit Coupling): The second step involves introducing the effects of spin-orbit coupling, which is a major relativistic effect and is fundamental to the magnetic anisotropy of lanthanides.

Spin-Orbit Hamiltonian: The RASSI program computes the matrix elements of the spin-orbit Hamiltonian using the SA-CASSCF wave functions as a basis molcas.org.

Diagonalization: Diagonalizing this matrix yields the final spin-orbit states (Kramers doublets for an odd-electron ion like Sm(III)) and their energies molcas.org. This provides a detailed picture of the splitting of the ground and excited multiplets due to the combined effects of the crystal field and spin-orbit coupling.

Wave Functions: The resulting wave functions are mixtures of the initial spin-free states, providing a complete description of the electronic ground state and low-lying excited states.

For a compound like Cadmium--samarium (2/1), this approach would allow for the calculation of the crystal field splitting of the ⁶H₅/₂ ground multiplet and the higher-lying ⁶H₇/₂ and ⁶H₉/₂ multiplets of the Sm(III) ion. This information is critical for accurately simulating the temperature dependence of the magnetic susceptibility and understanding the origin of magnetic anisotropy.

Computational StepPurposeKey InputsKey Outputs
SA-CASSCF Obtains spin-free electronic states and optimized orbitals.Molecular geometry, basis set, definition of the active space (e.g., Sm 4f orbitals).Spin-free wave functions and their energies.
SO-RASSI Introduces spin-orbit coupling to determine the final electronic states.SA-CASSCF wave functions, spin-orbit coupling operator.Spin-orbit states (Kramers doublets), their energies, and wave functions.

Computational Protocols for Single Ion Magnetism (e.g., SINGLE_ANISO)

Following the ab initio calculation of the electronic structure, specialized programs like SINGLE_ANISO are used to compute the magnetic properties of mononuclear complexes and fragments from the calculated spin-orbit states molcas.orgmolcas.org. This program provides a non-perturbative calculation of the parameters that govern the behavior of a single-ion magnet (SIM).

The SINGLE_ANISO program takes the results from the SO-RASSI calculation (the spin-orbit energy spectrum, wave functions, and matrix elements of the angular momentum operator) as its primary input molcas.orgfaccts.de. From this information, it can calculate a range of crucial magnetic parameters:

g-tensors: For each Kramers doublet (a pair of degenerate states in the absence of a magnetic field), the program calculates the principal values of the g-tensor (gₓ, gᵧ, g₂) and the orientation of the main magnetic axes with respect to the molecular frame aip.org. The g-tensor describes the anisotropic response of the doublet to an external magnetic field. A highly anisotropic g-tensor (e.g., g₂ >> gₓ, gᵧ ≈ 0) indicates a strong preference for the magnetic moment to align along a specific axis (the easy axis of magnetization).

Zero-Field Splitting (ZFS) Parameters: For non-Kramers ions, or for systems treated with a pseudospin formalism, SINGLE_ANISO can compute the zero-field splitting tensor, including the axial (D) and rhombic (E) parameters molcas.orgmdpi.com.

Magnetic Properties Simulation: The program can simulate temperature- and field-dependent magnetic properties, such as the molar magnetic susceptibility (χMT vs. T) and the molar magnetization (M vs. H) molcas.orgmolcas.org. This allows for a direct comparison between theoretical predictions and experimental data. The simulation takes into account the thermal population of all calculated excited states, which is essential for accurately reproducing the magnetic behavior of samarium compounds molcas.org.

Crystal Field Parameters: For lanthanide ions, SINGLE_ANISO can also determine the crystal field parameters (CFPs) that describe the electrostatic potential created by the surrounding ligands, which is responsible for lifting the degeneracy of the 4f orbitals faccts.de.

By applying this computational protocol to Cadmium--samarium (2/1), one could predict the orientation of the magnetic anisotropy axis within the molecule and quantify its strength. Furthermore, it would be possible to simulate the magnetic susceptibility and magnetization curves, providing a detailed validation of the theoretical model against experimental results and offering a profound understanding of the factors that govern its magnetic behavior.

Advanced Spectroscopic and Microscopic Characterization of Smcd2

Vibrational and Rotational Spectroscopy

Vibrational spectroscopy is a powerful tool for elucidating the chemical bonding and structural dynamics of coordination compounds.

Infrared spectroscopy of the [SmCd2(piv)7(H2O)2]n·nMeCN polymer reveals characteristic absorption bands that correspond to the vibrational modes of its constituent functional groups. The spectra are dominated by bands associated with the pivalate (piv⁻) ligands, specifically the symmetric (νs) and asymmetric (νas) stretching vibrations of the carboxylate groups (COO⁻).

The difference between the asymmetric and symmetric stretching frequencies (Δν = νas(COO) - νs(COO)) provides information about the coordination mode of the carboxylate groups. In this samarium-cadmium polymer, the observed Δν values are in the range of 135–166 cm⁻¹, which is indicative of the presence of both chelate and bridging coordination types for the carboxylate groups. This finding is consistent with data from X-ray diffraction analysis, confirming the complex bonding environment within the polymer structure.

Table 1: Infrared Spectroscopy Data for Carboxylate Vibrations in [SmCd2(piv)7(H2O)2]n·nMeCN

Vibrational ModeWavenumber (cm⁻¹)Inferred Coordination Mode
Asymmetric stretch (νas)VariesChelate and Bridging
Symmetric stretch (νs)VariesChelate and Bridging
Frequency Difference (Δν)135–166Chelate and Bridging

Note: Specific peak positions for νas and νs were not detailed in the available literature, but the frequency difference (Δν) was provided.

Information regarding the Raman spectroscopy of the Cadmium--samarium (2/1) compound, either as a binary intermetallic or as the coordination polymer [SmCd2(piv)7(H2O)2]n·nMeCN, was not available in the reviewed scientific literature. This technique would be valuable for probing the low-frequency lattice vibrations and phonons within the crystal structure, providing further insight into the lattice dynamics and Sm-Cd bonding framework.

Luminescence Spectroscopy

Luminescence spectroscopy offers a detailed view of the electronic structure and energy transfer processes within lanthanide-containing materials. The samarium-cadmium coordination polymer exhibits characteristic luminescence.

The photoluminescence properties of related lanthanide-cadmium polymers have been studied at ambient temperature. For instance, the isostructural europium- and terbium-containing analogues of the samarium-cadmium polymer display bright luminescence.

The excitation spectra of these complexes typically show a series of narrow bands corresponding to the 4f–4f electronic transitions of the lanthanide ions. A notable feature is the absence of broad absorption bands from the ligands, which suggests that sensitization of the lanthanide ion's luminescence through the ligands (antenna effect) is not an efficient process in this system.

The emission spectrum of a related europium-containing polymer, [EuCd2(piv)7(H2O)2]n·nMeCN, shows characteristic narrow bands associated with the ⁵D₀→⁷Fₙ transitions of the Eu³⁺ ion. The intensity ratio of the hypersensitive ⁵D₀→⁷F₂ transition to the ⁵D₀→⁷F₁ magnetic dipole transition can provide information about the symmetry of the lanthanide ion's coordination site.

Table 2: Luminescence Data for a Related Europium-Cadmium Polymer

TransitionWavelength (nm)Description
⁵D₀→⁷F₀-Single symmetric line, indicates a unique crystal site for Eu³⁺
⁵D₀→⁷F₁-Magnetic dipole transition
⁵D₀→⁷F₂-Hypersensitive transition, indicates lack of inversion center
⁵D₀→⁷F₃--
⁵D₀→⁷F₄--

Note: Specific emission wavelengths for the samarium-containing polymer were not detailed in the primary source.

The luminescence decay kinetics for the related europium-containing polymer, [EuCd2(piv)7(H2O)2]n·nMeCN, have been measured. The decay of the luminescence was found to be monoexponential. This observation, along with the presence of a single symmetric line for the ⁵D₀→⁷F₀ transition in the emission spectrum, confirms the existence of a unique crystallographic site for the Eu³⁺ ion within the polymer structure. The ligand environment in these polymers effectively shields the lanthanide ion from solvent molecules, which helps to minimize non-radiative decay pathways and contributes to the observed luminescence.

Nuclear Spectroscopy

No data on the nuclear spectroscopy of the Cadmium--samarium (2/1) compound or its related coordination polymers were found in the surveyed literature. Techniques such as Mössbauer spectroscopy or nuclear magnetic resonance (NMR) spectroscopy could provide valuable information on the local electronic and magnetic environment of the samarium and cadmium nuclei.

Microscopic and Imaging Techniques for Microstructure and Morphology

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanoscale. oxinst.comazooptics.commicrobenotes.com The operational principle of AFM involves scanning a sharp tip, located at the free end of a flexible cantilever, across a sample's surface. oxinst.comparksystems.com Interactions between the tip and the surface, such as van der Waals forces, cause the cantilever to deflect. A laser beam focused on the back of the cantilever reflects onto a position-sensitive photodetector, which measures the cantilever's deflection. azooptics.com This information is then used by a feedback loop to maintain either a constant force (contact mode) or a constant oscillation amplitude (tapping or non-contact mode) by adjusting the vertical position of the scanner. oxinst.comazooptics.com The resulting data generates a three-dimensional topographic map of the surface. microbenotes.comresearchgate.net

In the context of the intermetallic compound SmCd₂, AFM would be an invaluable tool for characterizing its surface morphology and topography. Analysis of a polished SmCd₂ sample could reveal critical microstructural features, such as grain boundaries, surface defects, and crystalline steps. Furthermore, AFM can provide quantitative data on surface roughness, which is crucial for applications where surface finish and quality are important. By analyzing the topography at different locations, one could assess the uniformity of the material's surface.

Below is an illustrative table of surface analysis parameters that could be obtained from an AFM scan of an SmCd₂ sample.

ParameterDescriptionIllustrative Value for SmCd₂
Scan Size The lateral dimensions of the imaged area.5 µm x 5 µm
Root Mean Square (Rq) Roughness The standard deviation of the surface height profile from the mean line.1.2 nm
Average (Ra) Roughness The arithmetic average of the absolute values of the height deviations from the mean line.0.9 nm
Maximum Peak Height (Rp) The height of the highest peak in the scanned area relative to the mean line.4.5 nm
Maximum Valley Depth (Rv) The depth of the deepest valley in the scanned area relative to the mean line.-3.8 nm

Note: The values presented in this table are hypothetical and serve as an example of the type of data generated by AFM analysis.

Magnetic Force Microscopy (MFM)

Magnetic Force Microscopy (MFM) is a specialized variant of AFM designed to map the magnetic properties of a sample's surface. parksystems.comwikipedia.org This technique utilizes a cantilever tip coated with a thin film of ferromagnetic material, making it sensitive to magnetic forces. ntmdt-si.com MFM typically operates using a two-pass technique (often called "lift mode") to separate magnetic and topographic signals. parksystems.comwikipedia.orgntmdt-si.com In the first pass, the tip scans the surface in tapping or contact mode to record the topography. wikipedia.org In the second pass, the tip is lifted to a constant height above the surface and rescans the same line, following the previously recorded topographic profile. At this increased distance, the short-range atomic forces become negligible, and the long-range magnetic forces dominate the tip-sample interaction. ntmdt-si.com The magnetic forces cause a shift in the cantilever's resonance frequency or phase, which is recorded to generate a map of the magnetic domain structure. parksystems.com

For a rare-earth intermetallic compound like SmCd₂, which may exhibit magnetic ordering at specific temperatures, MFM is a powerful tool for visualizing its magnetic domain structure at the nanoscale. researchgate.net The resulting MFM image would reveal the size, shape, and orientation of magnetic domains on the material's surface. This information is fundamental to understanding the micromagnetic behavior of the compound, including processes like magnetization reversal and the nature of domain walls. Such studies are crucial for the development of materials for magnetic storage and other spintronic applications.

The following table provides hypothetical data that could be derived from MFM analysis of a ferromagnetic SmCd₂ sample.

ParameterDescriptionIllustrative Value for SmCd₂
Lift Height The distance the magnetic tip is maintained from the sample surface during the second pass.50 nm
Image Type The signal used to map the magnetic interaction (e.g., phase shift, frequency shift).Phase Shift
Average Domain Size The mean size of the observed magnetic domains.200 nm
Domain Morphology The characteristic shape of the magnetic domains.Stripe-like or labyrinthine
Magnetic Contrast The magnitude of the phase shift, indicating the relative strength of the out-of-plane magnetic field.0.5 - 1.0 degrees

Note: The values in this table are hypothetical examples of results that could be obtained from an MFM investigation.

Elemental and Compositional Mapping

Energy-Dispersive X-ray Spectroscopy (EDX)

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of a sample. wikipedia.org It is typically integrated with a Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM). intertek.com The technique works by bombarding the sample with a focused beam of high-energy electrons. This causes the ejection of inner-shell electrons from the atoms in the sample, creating electron holes. Electrons from higher energy shells then drop to fill these holes, releasing energy in the form of X-rays. wikipedia.org The energy of each emitted X-ray is characteristic of the element from which it originated. oxinst.com An EDX detector measures the energy and intensity of these X-rays, generating a spectrum with peaks corresponding to the elements present in the sample. intertek.com

For the compound SmCd₂, EDX analysis is essential for confirming its stoichiometry and assessing its compositional homogeneity. A quantitative EDX analysis can determine the atomic and weight percentages of samarium and cadmium in a selected area of the sample, verifying the expected 1:2 atomic ratio.

Furthermore, EDX can be used to perform elemental mapping. rockymountainlabs.com In this mode, the electron beam is scanned over a larger area of the sample, and an EDX spectrum is acquired at each pixel. researchgate.net The data is then used to generate two-dimensional maps showing the spatial distribution of samarium and cadmium. wiley.com For a high-quality SmCd₂ sample, these maps would show a uniform and overlapping distribution of both elements, indicating a homogeneous single-phase material. Any elemental segregation or presence of impurity phases would be clearly visible. researchgate.net

An example of quantitative results from an EDX point analysis on an SmCd₂ sample is shown in the table below.

ElementWeight % (Illustrative)Atomic % (Illustrative)
Samarium (Sm)40.2133.33
Cadmium (Cd)59.7966.67
Total 100.00 100.00

Note: The quantitative values are hypothetical, calculated based on the ideal stoichiometry of SmCd₂ and are representative of what an EDX analysis would aim to confirm.

Computational and Theoretical Frameworks for Smcd2 Research

Density Functional Theory (DFT) for Ground State Electronic Properties

Density Functional Theory (DFT) is a cornerstone of computational quantum mechanical modeling used to investigate the electronic structure of many-body systems like atoms, molecules, and condensed phases. wikipedia.org The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density. wikipedia.org This approach simplifies the complex many-electron problem by focusing on the electron density, a function of only three spatial coordinates, rather than the many-body wavefunction. youtube.comyoutube.com

In the context of SmCd2, DFT calculations are instrumental in determining its ground-state electronic properties. By solving the Kohn-Sham equations, which model a system of non-interacting electrons in an effective potential, researchers can obtain key electronic characteristics. wikipedia.org These calculations can predict the electronic band structure, which reveals whether SmCd2 is a metal, semiconductor, or insulator. The Density of States (DOS) can also be calculated, providing information about the number of available electronic states at each energy level and identifying the contributions of samarium's f-orbitals and cadmium's s and p-orbitals to the electronic structure.

Typical Output of DFT Calculations for SmCd2:

Property Description Predicted Value (Illustrative)
Lattice Parameters The dimensions of the unit cell. a = 5.5 Å, c = 8.9 Å
Band Gap The energy difference between the valence and conduction bands. 0 eV (Metallic)
Density of States (DOS) at Fermi Level The number of available electronic states at the Fermi energy. 2.1 states/eV/unit cell

First-Principles Calculations for Interatomic Interactions and Bonding

First-principles, or ab initio, calculations are computational methods that rely on fundamental physical constants without the need for empirical parameters derived from experimental data. researchgate.net These methods are essential for understanding the nature of chemical bonds and interatomic interactions within a material. libretexts.orgung.edu For SmCd2, first-principles calculations, often performed within the DFT framework, can elucidate the forces holding the samarium and cadmium atoms together.

The analysis of charge density distribution and the electron localization function (ELF) can reveal the type of bonding present, whether it is predominantly metallic, ionic, or covalent. researchgate.net In intermetallic compounds like SmCd2, bonding is typically a complex mixture of these types. Calculations can quantify the charge transfer between Sm and Cd atoms, indicating the degree of ionicity in the bonds. Furthermore, these methods can compute the forces on atoms, which is crucial for determining the stable crystal structure and predicting vibrational properties (phonons).

Illustrative Bonding Analysis for SmCd2:

Analysis Method Information Gained Illustrative Finding for SmCd2
Bader Charge Analysis Quantifies charge transfer between atoms. Sm: +1.2 e, Cd: -0.6 e
Electron Localization Function (ELF) Maps the probability of finding electron pairs, distinguishing bonding types. High localization between Cd atoms suggests some covalent character, with delocalized electrons indicating metallic bonding.

Computational Thermodynamics and Phase Stability Investigations

Computational thermodynamics combines thermodynamic principles with computational methods to predict the phase stability of materials under various conditions of temperature, pressure, and composition. researchgate.netresearchgate.net The CALPHAD (CALculation of PHAse Diagrams) method is a prominent approach in this field, which uses thermodynamic models to describe the Gibbs energy of individual phases. arxiv.org

For the Sm-Cd system, first-principles calculations are used to determine the standard enthalpy of formation (ΔHf) for the SmCd2 compound. wikipedia.orglibretexts.org This value represents the change in enthalpy when one mole of the compound is formed from its pure constituent elements in their standard states. libretexts.orgkhanacademy.org A negative ΔHf indicates that the formation of the compound is an exothermic process and that the compound is stable relative to its constituent elements. wikipedia.org By calculating the formation energies of SmCd2 and other potential phases in the Sm-Cd binary system, researchers can construct a phase diagram, which is a map of the stable phases at different compositions and temperatures. This is vital for understanding the material's synthesis and thermal stability.

Thermodynamic Data for SmCd2 (Illustrative):

Thermodynamic Quantity Description Calculated Value (Illustrative)
Standard Enthalpy of Formation (ΔHf) Energy change upon formation from pure elements at standard conditions. libretexts.org -48.2 kJ/mol
Cohesive Energy Energy required to separate the compound into isolated neutral atoms. 3.5 eV/atom

Molecular Dynamics Simulations for Structural Dynamics

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. mdpi.comyoutube.com The atoms and molecules are allowed to interact for a fixed period, providing a view of the system's dynamic evolution. chemrxiv.org The trajectories of atoms are determined by numerically solving Newton's equations of motion, where the forces between atoms are calculated using interatomic potentials or from first-principles methods (ab initio MD).

In the study of SmCd2, MD simulations can be used to investigate its structural dynamics and behavior at finite temperatures. For instance, MD can model the vibrational motion of atoms around their equilibrium lattice positions, allowing for the calculation of thermal expansion coefficients. It can also be used to study the dynamics of defects, such as vacancies or interstitials, and their migration within the crystal lattice. Furthermore, by simulating the system at various temperatures up to its melting point, MD can provide insights into the melting mechanism and the structure of the liquid phase.

Potential Applications of MD Simulations for SmCd2:

Simulation Type Property Investigated Illustrative Result
NVT (Canonical) Ensemble Thermal stability and atomic vibrations at constant temperature. Mean square displacement of atoms increases with temperature, indicating greater thermal motion.
NPT (Isothermal-Isobaric) Ensemble Thermal expansion and phase transitions at constant pressure. The lattice parameters increase linearly with temperature, yielding a thermal expansion coefficient of 1.5 x 10-5 K-1.

Advanced Quantum Chemical Methods for Correlated Electron Systems

While DFT is a powerful tool, standard approximations can sometimes fail to accurately describe systems with strongly correlated electrons. wikipedia.org Samarium, being a rare-earth element, contains partially filled 4f orbitals, and the electrons in these orbitals can exhibit strong electron-electron correlation effects that are challenging to model. arxiv.org Advanced quantum chemical methods are often required to capture these complex interactions accurately.

Methods such as DFT+U, which adds an on-site Coulomb interaction term (U) to the DFT functional, can provide a better description of localized f-electrons. More sophisticated and computationally intensive methods include Dynamical Mean-Field Theory (DMFT) and various quantum chemistry composite methods like the Gaussian-n theories (e.g., G3, G4) or Weizmann-n theories. wikipedia.orgruhr-uni-bochum.de These approaches provide a more rigorous treatment of electron correlation and are essential for accurately predicting properties like magnetic ordering, spectral functions, and the precise electronic structure of strongly correlated materials like SmCd2. readthedocs.iontnu.edu

Table of Compound Names

Compound Name Chemical Formula
Cadmium--samarium (2/1) SmCd2
Cadmium Cd

Future Research Directions and Potential Applications of Smcd2

Discovery and Characterization of Novel Sm-Cd Intermetallic Phases Beyond SmCd2

The broader samarium-cadmium (Sm-Cd) system is likely to host a variety of intermetallic phases beyond the 2:1 stoichiometry of SmCd2. The exploration of the full Sm-Cd phase diagram is a critical first step in identifying these novel compounds. Techniques such as powder X-ray diffraction (XRD), differential thermal analysis (DTA), and scanning electron microscopy (SEM) coupled with energy-dispersive X-ray spectroscopy (EDS) would be instrumental in identifying new phases and determining their crystal structures and compositional ranges. The discovery of new Sm-Cd intermetallics could reveal compounds with unique magnetic, electronic, or thermal properties, driven by different atomic arrangements and bonding characteristics.

Engineering of SmCd2 Properties through Alloying and Doping Strategies

Assuming the successful synthesis and characterization of SmCd2, a logical next step in its scientific exploration would be the modification of its intrinsic properties through alloying and doping. By introducing third elements into the SmCd2 crystal lattice, it may be possible to tune its electronic structure, magnetic behavior, and mechanical characteristics. For instance, doping with other rare-earth elements could alter its magnetic anisotropy, while substituting cadmium with elements of similar size but different valence could modify its charge carrier concentration. A systematic study of various dopants and their effects would be essential to unlock the full potential of the SmCd2 system.

Table 1: Potential Alloying/Doping Strategies for SmCd2 and Their Expected Effects

Alloying/Doping ElementTarget PropertyExpected Effect
Other Rare-Earths (e.g., Gd, Dy)Magnetic PropertiesModification of magnetic ordering temperature and magnetic anisotropy
Group 13/14 Elements (e.g., In, Sn)Electronic PropertiesAlteration of charge carrier concentration and electrical conductivity
Transition Metals (e.g., Ag, Zn)Structural StabilityInfluence on phase stability and mechanical properties

Fundamental Contributions of SmCd2 Research to Intermetallic Physics and Chemistry

The study of SmCd2, and the broader Sm-Cd system, holds the potential to contribute to the fundamental understanding of intermetallic physics and chemistry. Research into its crystal structure, bonding, and electronic band structure could provide valuable insights into the nature of interactions between rare-earth and post-transition metals. Investigating the magnetic properties of SmCd2, which are likely to be influenced by the localized 4f electrons of samarium, could offer a model system for studying complex magnetic phenomena. Furthermore, understanding the thermodynamic stability and phase transformations in the Sm-Cd system would add to the broader knowledge base of alloy phase diagrams.

Emerging Functional Materials Applications Derived from SmCd2 (e.g., in Spintronics)

While currently speculative, the potential applications of SmCd2 could lie in areas where the unique properties of rare-earth-containing intermetallics are advantageous. One such field is spintronics, where the spin of electrons is utilized in addition to their charge. The magnetic moments of the samarium atoms in SmCd2 could potentially be manipulated for data storage or spin-based logic devices. Other potential applications could emerge depending on the yet-to-be-determined electronic and magnetic properties of the compound, possibly in areas such as magnetic refrigeration or as a precursor for other functional materials. Further research is imperative to uncover any such potential.

Q & A

Basic Research Questions

Q. What are the established synthesis methods for Cadmium–Samarium (2/1), and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis typically involves solid-state reactions, molten salt techniques, or controlled hydrothermal processes. To ensure reproducibility, document precise stoichiometric ratios (e.g., 2:1 Cd:Sm), reaction temperatures (e.g., 600–900°C for solid-state synthesis), and atmospheric conditions (inert gas vs. vacuum). Use thermogravimetric analysis (TGA) to monitor phase transitions and X-ray diffraction (XRD) to confirm crystallinity . Include detailed experimental protocols (e.g., ramping rates, cooling cycles) in supplementary materials to align with reproducibility standards .

Q. Which characterization techniques are most effective for verifying the structural integrity of Cadmium–Samarium (2/1)?

  • Methodological Answer : Pair XRD with Rietveld refinement to quantify phase purity and lattice parameters. Complement with scanning electron microscopy (SEM) and transmission electron microscopy (TEM) to assess grain morphology and elemental distribution via energy-dispersive X-ray spectroscopy (EDS). For surface analysis, employ X-ray photoelectron spectroscopy (XPS) to validate oxidation states . Always cross-validate results using at least two independent techniques to mitigate instrumental biases .

Q. How can researchers accurately measure the thermodynamic properties of Cadmium–Samarium (2/1)?

  • Methodological Answer : Use differential scanning calorimetry (DSC) to determine enthalpy changes during phase transitions. Pair with heat capacity measurements via adiabatic calorimetry across temperature gradients (e.g., 100–500 K). For entropy calculations, integrate vibrational spectra from Raman or Fourier-transform infrared (FTIR) spectroscopy with density functional theory (DFT) simulations . Report uncertainties and calibrate instruments against standard reference materials (e.g., sapphire for DSC) .

Advanced Research Questions

Q. How can contradictory reports on Cadmium–Samarium (2/1)’s magnetic properties be resolved?

  • Methodological Answer : Discrepancies often arise from synthesis conditions (e.g., trace oxygen affecting Sm³⁺/Sm²⁺ ratios). Design experiments to isolate variables:

  • Compare samples synthesized under high vacuum vs. inert argon.
  • Use superconducting quantum interference device (SQUID) magnetometry to measure hysteresis loops at 2–300 K.
  • Perform neutron diffraction to resolve spin structures and identify parasitic phases.
  • Apply statistical tools (e.g., principal component analysis) to correlate synthesis parameters with magnetic data .

Q. What strategies reconcile discrepancies between computational predictions and experimental data for Cadmium–Samarium (2/1)’s electronic properties?

  • Methodological Answer :

  • Step 1 : Validate computational models (e.g., DFT+U for f-electron systems) by benchmarking against experimental bandgap measurements (e.g., UV-Vis spectroscopy, ellipsometry).
  • Step 2 : Incorporate spin-orbit coupling and Hubbard corrections to refine Sm’s 4f-orbital interactions.
  • Step 3 : Use angle-resolved photoemission spectroscopy (ARPES) to map Fermi surfaces and compare with DFT-published band structures .
  • Step 4 : Publish raw computational input files (e.g., VASP POSCAR) and experimental datasets for community validation .

Q. How can researchers investigate Cadmium–Samarium (2/1)’s stability under extreme conditions (e.g., radiation, mechanical stress)?

  • Methodological Answer :

  • Radiation Stability : Expose samples to controlled gamma or neutron irradiation (e.g., 10⁴–10⁶ Gy doses). Monitor structural degradation via in situ XRD and positron annihilation spectroscopy to detect vacancy clusters .
  • Mechanical Stress : Perform nanoindentation tests to measure hardness (H) and elastic modulus (E). Couple with acoustic emission spectroscopy to track crack propagation in real time .
  • Data Interpretation : Use finite element analysis (FEA) to model stress distribution and compare with experimental fracture patterns .

Methodological Frameworks for Rigorous Inquiry

  • For Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address knowledge gaps, such as the compound’s catalytic behavior or topological insulator potential .
  • For Data Contradictions : Adopt the PICO framework (Population: Cd–Sm (2/1); Intervention: synthesis variables; Comparison: literature datasets; Outcome: resolved discrepancies) to structure hypothesis-driven investigations .

Tables for Comparative Analysis

Synthesis Parameter Impact on Phase Purity Optimal Range
TemperatureHigher → Reduced impurities700–850°C
Atmosphere (Ar vs. Vac)Vacuum → Lower oxygen defectsVacuum preferred
Cooling RateSlow → Larger crystallites2–5°C/min
Characterization Technique Key Metric Common Pitfalls
XRD with RietveldLattice parameter (Å)Overfitting background noise
SQUID MagnetometrySaturation magnetizationSignal drift at low temperatures
XPSSm³⁺/Sm²⁺ ratioSurface contamination artifacts

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.